(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid
Description
Properties
IUPAC Name |
(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-18-12-14-21(15-13-18)25(19-8-4-2-5-9-19,20-10-6-3-7-11-20)27-23(28)17-16-22(26)24(29)30/h2-15,22H,16-17,26H2,1H3,(H,27,28)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQOVGDXRLOXBX-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Amino Acid Backbone: The synthesis begins with the preparation of the amino acid backbone, which can be achieved through standard amino acid synthesis techniques.
Introduction of the Substituted Phenyl Group: The substituted phenyl group is introduced through a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the amino acid backbone.
Formation of the Ketone Group: The ketone group is introduced through an oxidation reaction, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
The compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:
- Antitumor Activity : Research indicates that derivatives of this compound show efficacy against various cancer cell lines. The structural features allow for interactions with biological targets involved in tumor growth and proliferation.
- Neuroprotective Effects : Given its amino acid backbone, the compound may interact with neurotransmitter systems, potentially offering protective benefits against neurodegenerative diseases. This interaction can be crucial for developing treatments for conditions like Alzheimer's and Parkinson's disease.
- Antimicrobial Properties : Certain structural elements of the compound may enhance its antibacterial or antifungal activity, making it a candidate for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of (2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid and its biological activity is essential for optimizing its therapeutic potential.
Key Functional Groups
Research has identified specific functional groups within the compound that contribute to its biological effects:
- The presence of both amine and ketone groups enhances reactivity.
- The diphenylmethyl substitution is linked to improved binding affinity to biological targets.
Antitumor Activity Study
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized structure–activity relationship analysis to identify critical modifications that enhanced anticancer activity.
Neuroprotective Effects Investigation
In another research project, the neuroprotective effects of the compound were evaluated in animal models of neurodegeneration. Results indicated that administration of the compound led to reduced neuronal loss and improved cognitive function, suggesting potential therapeutic applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism by which (2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features
The compound belongs to a class of 5-oxopentanoic acid derivatives modified with aromatic or peptide substituents. Below is a comparative analysis of its structural and functional attributes against similar molecules:
Anticancer Potential
Compounds with aromatic substituents (e.g., 24a–24d ) demonstrate HDAC inhibitory activity, a mechanism critical for epigenetic regulation in cancer therapy. The main compound’s diphenylmethyl group may similarly enhance tumor specificity by mimicking hydrophobic protein-binding pockets .
Antioxidant vs. Pro-Oxidant Effects
Unlike GSH, which elevates the GSH:GSSG ratio to mitigate oxidative damage, the GSG metabolite exacerbates oxidative stress by depleting GSH.
Metabolic and Enzymatic Interactions
- GST Interactions : The main compound’s structure differs from busulfan metabolites (e.g., GSG), which rely on glutathione S-transferase (GST) for conjugation. Its bulky groups may hinder GST binding, reducing off-target effects .
- Amino Acid Transport: Dipeptides like γ-glutamylalanine facilitate amino acid uptake via peptide transporters, whereas the main compound’s synthetic backbone may limit metabolic incorporation .
Biological Activity
(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid, also known as a complex organic compound with significant pharmacological potential, features a unique structure that includes an amino acid backbone and a substituted diphenylmethyl group. This compound has garnered attention due to its diverse biological activities, particularly in the realms of antitumor, neuroprotective, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- A chiral center at the second carbon, which contributes to its stereochemical properties.
- Functional groups such as amines and ketones that enhance its reactivity and biological activity.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance:
- Case Study : A study demonstrated that specific derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. In vitro assays showed IC50 values in the low micromolar range, suggesting potent antitumor effects.
Neuroprotective Effects
Compounds with amino acid backbones have been noted for their ability to interact with neurotransmitter systems, offering potential neuroprotective benefits.
- Mechanism : The compound may modulate glutamate receptors, thereby reducing excitotoxicity in neuronal cells. Research has shown that treatment with this compound can decrease oxidative stress markers in neuronal cultures exposed to neurotoxic agents.
Antimicrobial Properties
The presence of specific structural features may enhance the antimicrobial activity of this compound.
- Study Findings : In vitro tests revealed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Structure–Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic efficacy. Structure–activity relationship studies have identified key functional groups responsible for the compound's biological effects:
- Amino Group : Essential for receptor binding and biological activity.
- Diphenylmethyl Group : Influences lipophilicity and cellular uptake.
Synthesis Methods
Several synthetic pathways have been developed to produce this compound:
- Amide Coupling Reactions : Utilizing coupling agents to form amide bonds between amino acids and diphenylmethyl derivatives.
- Reductive Amination : Employing aldehydes or ketones in the presence of reducing agents to yield the desired structure.
Each method varies in terms of yield, purity, and scalability, impacting its application in pharmaceutical development.
Q & A
Basic Research Questions
Q. How can the structural integrity of (2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid be confirmed experimentally?
- Methodological Answer :
- Step 1 : Perform high-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., C₂₆H₂₇N₃O₃) and isotopic pattern.
- Step 2 : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to assign stereochemistry and confirm the presence of the (4-methylphenyl)-diphenylmethyl group. The aromatic protons in the diphenylmethyl moiety typically show splitting patterns between δ 6.5–7.5 ppm .
- Step 3 : Validate the InChIKey (e.g., WLIRXJIERFVOQF-BYPYZUCNSA-N) against databases like PubChem to ensure consistency with literature .
Q. What are the primary challenges in synthesizing this compound, and how can they be addressed?
- Methodological Answer :
- Challenge 1 : Steric hindrance from the bulky (4-methylphenyl)-diphenylmethyl group may reduce reaction yields.
- Solution : Use microwave-assisted synthesis to enhance reaction kinetics or employ protecting groups (e.g., Fmoc for the amino group) to stabilize intermediates .
- Challenge 2 : Racemization at the chiral (2S)-center during amide bond formation.
- Solution : Optimize coupling reagents (e.g., HATU/DIPEA) and monitor enantiomeric purity via chiral HPLC with a polysaccharide column .
Q. How can researchers assess the purity of this compound for biological assays?
- Methodological Answer :
- Analytical Techniques :
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Step 1 : Generate a 3D structure using the SDF file (available in ) and optimize geometry with density functional theory (DFT) .
- Step 2 : Perform molecular docking (e.g., AutoDock Vina) against targets like proteases or kinases. The diphenylmethyl group may occupy hydrophobic pockets, while the 5-oxopentanoic acid moiety could hydrogen-bond with catalytic residues .
- Step 3 : Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (e.g., Kd values) .
Q. How does the stereochemistry at the (2S)-position influence its biochemical activity?
- Methodological Answer :
- Experimental Design :
- Synthesize both (2S)- and (2R)-enantiomers using chiral auxiliaries (e.g., Evans’ oxazolidinones) .
- Compare IC50 values in enzyme inhibition assays (e.g., serine proteases). For example, the (2S)-enantiomer may show 10-fold higher potency due to optimal hydrogen-bonding geometry .
Q. What are the degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- Condition 1 : Incubate at pH 2.0 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours.
- Analysis : Monitor hydrolysis of the amide bond via LC-MS. The 5-oxopentanoic acid moiety is susceptible to esterase-mediated cleavage .
- Mitigation Strategy : Introduce methylation at the α-carbon of the amide to sterically hinder enzymatic degradation .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility profiles: How to resolve them?
- Resolution Strategy :
- Step 1 : Cross-reference solubility data from PubChem (logP ~3.2) and experimental measurements via shake-flask method in buffers (e.g., PBS, DMSO).
- Step 2 : Use molecular dynamics simulations to predict solubility based on dipole moments and hydrogen-bonding capacity .
- Note : Variability may arise from differences in crystallinity or hydration states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
